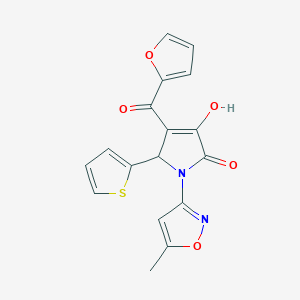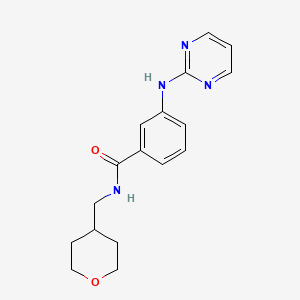![molecular formula C29H20O4 B14956749 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14956749.png)
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PHENYL-2H-CHROMEN-2-ONE: is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a biphenyl group, a phenyl group, and a chromen-2-one core. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PHENYL-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl derivatives. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dioxane or tetrahydrofuran and may be carried out under reflux conditions to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and scalability. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields . Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its chromen-2-one core may interact with DNA or proteins, affecting cellular processes and potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2H-chromen-2-one: A simpler analog with similar fluorescence properties but lacking the biphenyl group.
7-(2-{[1,1’-Biphenyl]-4-yl}-2-oxoethoxy)-4-methyl-2H-chromen-2-one: A methylated derivative with potentially different biological activities.
4-(4-Biphenylyl)-2H-chromen-2-one: Another biphenyl-containing chromen-2-one derivative with similar structural features.
Uniqueness
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PHENYL-2H-CHROMEN-2-ONE is unique due to the presence of both biphenyl and phenyl groups, which may enhance its biological activity and fluorescence properties. The combination of these structural features makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C29H20O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
7-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H20O4/c30-27(23-13-11-21(12-14-23)20-7-3-1-4-8-20)19-32-24-15-16-25-26(22-9-5-2-6-10-22)18-29(31)33-28(25)17-24/h1-18H,19H2 |
InChI Key |
DIECXKABQZFMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956680.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B14956697.png)
![4-[(4-butoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14956708.png)
![N-[4-(benzyloxy)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B14956709.png)
![(3beta)-cholest-5-en-3-yl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B14956711.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide](/img/structure/B14956722.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide](/img/structure/B14956726.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14956734.png)
![ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14956739.png)
![3-(3-chloro-4-methylphenyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14956742.png)
![1-[(2,6-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14956767.png)
![3-(3-chloro-4-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B14956773.png)
